molecular formula C23H21NO2 B10766850 JWH-073 (Indole-d5) 4-hydroxybutyl CAS No. 2484976-96-5

JWH-073 (Indole-d5) 4-hydroxybutyl

Cat. No.: B10766850
CAS No.: 2484976-96-5
M. Wt: 348.4 g/mol
InChI Key: FIBVDFAPDNJBNI-HXXXRZHPSA-N
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Description

  • Preparation Methods

    • Unfortunately, specific synthetic routes and industrial production methods for JWH 073 N-(4-hydroxybutyl) metabolite-d5 are not readily available in the literature.
    • it is typically synthesized using deuterated precursors and labeled with stable isotopes (such as deuterium) for use as an internal standard in analytical techniques like GC-MS or LC-MS.
  • Chemical Reactions Analysis

      JWH 073 N-(4-hydroxybutyl) metabolite-d5: likely undergoes various reactions, including oxidation, reduction, and substitution.

    • Common reagents and conditions for these reactions are not explicitly documented, but they would involve standard organic chemistry methodologies.
    • The major products formed would depend on the specific reaction and the position of deuterium labeling.
  • Scientific Research Applications

      JWH 073 N-(4-hydroxybutyl) metabolite-d5: serves as an essential tool in cannabinoid research.

    • It aids in quantification studies, especially when analyzing the parent compound JWH 073 and its metabolites in biological samples.
    • Researchers use it to understand the pharmacokinetics, metabolism, and distribution of synthetic cannabinoids.
  • Mechanism of Action

    • The exact mechanism of action for JWH 073 N-(4-hydroxybutyl) metabolite-d5 is not explicitly described.
    • it likely interacts with the CB1 receptor, affecting endocannabinoid signaling pathways.
    • Further studies are needed to elucidate its precise molecular targets and downstream effects.
  • Comparison with Similar Compounds

      JWH 073 N-(4-hydroxybutyl) metabolite-d5: is unique due to its deuterium labeling, which allows precise quantification.

    • Similar compounds include JWH 015 , JWH 018 , and other synthetic cannabinoids.
    • the deuterated form distinguishes it from non-labeled metabolites.

    Properties

    CAS No.

    2484976-96-5

    Molecular Formula

    C23H21NO2

    Molecular Weight

    348.4 g/mol

    IUPAC Name

    naphthalen-1-yl-[2,4,5,6,7-pentadeuterio-1-(4-hydroxybutyl)indol-3-yl]methanone

    InChI

    InChI=1S/C23H21NO2/c25-15-6-5-14-24-16-21(19-11-3-4-13-22(19)24)23(26)20-12-7-9-17-8-1-2-10-18(17)20/h1-4,7-13,16,25H,5-6,14-15H2/i3D,4D,11D,13D,16D

    InChI Key

    FIBVDFAPDNJBNI-HXXXRZHPSA-N

    Isomeric SMILES

    [2H]C1=C(C(=C2C(=C1[2H])C(=C(N2CCCCO)[2H])C(=O)C3=CC=CC4=CC=CC=C43)[2H])[2H]

    Canonical SMILES

    C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CN(C4=CC=CC=C43)CCCCO

    Origin of Product

    United States

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